Zoxamide

Description

Properties

IUPAC Name |

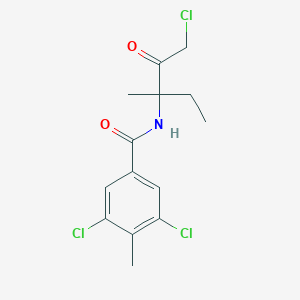

3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUGWDPPRBKJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032581 | |

| Record name | Zoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Odor like liquorice; [HSDB] White odorless powder; [MSDSonline] | |

| Record name | Zoxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.681 mg/L at 20 °C, In acetone = 0.0557 mg/L at 25 °C | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.38 g/cu m at 20 °C | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], less than 9.9X10-8 mm Hg at 25 °C | |

| Record name | Zoxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, Fine, white powder | |

CAS No. |

156052-68-5 | |

| Record name | Zoxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156052-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zoxamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156052685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1XZW465PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158-160 °C | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Zoxamide on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoxamide is a potent benzamide (B126) fungicide highly effective against oomycetes and various fungal pathogens. Its primary mechanism of action involves the disruption of microtubule dynamics through a specific interaction with β-tubulin. This guide provides a comprehensive technical overview of the molecular interactions, quantitative effects, and experimental methodologies used to elucidate the mechanism of this compound. It details the binding site on β-tubulin, the evidence for a covalent mode of inhibition, and the resulting downstream cellular consequences. This document is intended to serve as a detailed resource for researchers and professionals involved in fungicide development, tubulin-targeting drug discovery, and the study of cytoskeletal dynamics.

Introduction: The Role of Microtubules and β-Tubulin as a Fungicidal Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant cycle of polymerization and depolymerization is crucial for a multitude of essential cellular processes, including chromosome segregation during mitosis, intracellular transport, and the maintenance of cell structure. The critical role of microtubules in cell division makes them a prime target for the development of antimicrobial agents. This compound exerts its fungicidal activity by disrupting microtubule assembly through direct interaction with the β-tubulin subunit, leading to mitotic arrest and subsequent cell death[1][2][3].

Molecular Mechanism of Action

Binding Site on β-Tubulin

This compound targets the benzimidazole (B57391) binding site on the β-tubulin subunit[1]. Computational modeling and molecular dynamics simulations have provided insights into the binding pose of this compound within this pocket. The R-enantiomer of this compound has been shown to have a more favorable interaction profile compared to the S-enantiomer[1]. Key interactions involve the formation of hydrogen bonds with amino acid residues within the binding site. For instance, in Botrytis cinerea, the R-isomer of this compound is predicted to form hydrogen bonds with the main chain carbonyl of Valine 236 (V236) or the side chain of Serine 314 (S314)[1].

Covalent Inhibition

A key feature of this compound's mechanism of action is its proposed covalent binding to β-tubulin[2]. Studies using a tritiated active enantiomer of this compound demonstrated highly specific and covalent binding to β-tubulin in Phytophthora capsici and to isolated bovine tubulin[2]. While the exact chemical mechanism of this covalent bond formation with this compound has not been fully elucidated in the literature, studies on other benzamide compounds suggest a nucleophilic aromatic substitution reaction with a cysteine residue within the binding pocket[4].

The primary target for this covalent modification is believed to be the Cysteine residue at position 239 (Cys239) of β-tubulin[5][6][7][8]. The presence of a cysteine at this position is crucial for the activity of several covalent β-tubulin inhibitors[6][7][8].

Inhibition of Microtubule Polymerization

By binding to β-tubulin, this compound inhibits its polymerization into microtubules[2][3]. This disruption of microtubule dynamics is the direct cause of its fungitoxic effects. The inhibition of tubulin assembly prevents the formation of the mitotic spindle, a requisite for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

Quantitative Data

The efficacy of this compound varies between different species and is influenced by the presence of specific mutations in the β-tubulin gene.

Table 1: In Vitro Sensitivity of Fungal and Oomycete Species to this compound

| Organism | Sensitivity (EC50 in µg/mL) | Notes | Reference |

| Botrytis cinerea (sensitive isolates) | 0.76 (mean) | Baseline sensitivity of field isolates. | [9][10][11] |

| Botrytis cinerea (resistant isolates) | >10 | Resistant isolates often carry mutations in the β-tubulin gene. | [10][11] |

| Phytophthora sojae | 0.048 (mean) | Baseline sensitivity. | [5] |

Table 2: Key Amino Acid Residues and Mutations in β-Tubulin Affecting this compound Sensitivity

| Residue Position | Wild-Type Amino Acid | Mutation | Effect on this compound Sensitivity | Organism | Reference |

| 198 | Glutamic Acid (E) | Alanine (A), Valine (V) | Increased sensitivity | Botrytis cinerea | [1] |

| 198 | Glutamic Acid (E) | Lysine (K) | Decreased affinity | Botrytis cinerea | [1] |

| 200 | Phenylalanine (F) | Tyrosine (Y) | Loss of hydrogen bond with this compound | Botrytis cinerea | [9][11] |

| 233 | Methionine (M) | Isoleucine (I) | Resistance | Botrytis cinerea | [9][11] |

| 239 | Cysteine (C) | Serine (S) | Resistance | Phytophthora sojae | [5] |

Experimental Protocols

Fungicide Sensitivity Testing: Poisoned Food Technique

This method is used to determine the EC50 value of this compound against a specific fungal or oomycete species.

Materials:

-

Pure culture of the test organism

-

Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

-

This compound stock solution (e.g., in DMSO)

-

Sterile petri dishes

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare PDA medium and autoclave.

-

Cool the medium to approximately 45-50°C.

-

Add the appropriate volume of this compound stock solution to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate with the solvent (e.g., DMSO) only.

-

Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the test organism.

-

Place the mycelial plug, mycelium-side down, in the center of each agar plate.

-

Incubate the plates at the optimal growth temperature for the test organism.

-

Measure the radial growth of the colony daily until the colony in the control plate reaches the edge of the plate.

-

Calculate the percentage of growth inhibition for each this compound concentration compared to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (e.g., from bovine brain or a heterologous expression system)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound stock solution

-

Black 96-well microplate

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a tubulin solution in General Tubulin Buffer on ice.

-

Prepare serial dilutions of this compound in General Tubulin Buffer.

-

In a pre-warmed (37°C) black 96-well plate, add the this compound dilutions and a vehicle control.

-

To each well, add the tubulin solution and the fluorescent reporter dye.

-

Initiate polymerization by adding GTP to each well.

-

Immediately place the plate in the fluorescence plate reader set to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

The IC50 value for tubulin polymerization inhibition can be calculated by plotting the initial polymerization rates against the logarithm of the this compound concentration.

Site-Directed Mutagenesis of β-Tubulin

This technique is used to introduce specific mutations into the β-tubulin gene to study their effect on this compound sensitivity.

Materials:

-

Plasmid containing the wild-type β-tubulin gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Design and synthesize mutagenic primers that contain the desired nucleotide change and flank the mutation site.

-

Perform PCR using the plasmid with the wild-type β-tubulin gene as a template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

The PCR product will be a linear DNA molecule containing the desired mutation.

-

Treat the PCR product with DpnI to digest the parental, methylated template DNA, leaving only the newly synthesized, mutated DNA.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

-

Isolate plasmids from the resulting colonies and sequence the β-tubulin gene to confirm the presence of the desired mutation.

-

The mutated β-tubulin can then be expressed in a suitable system (e.g., a fungal or yeast expression system) to assess the effect of the mutation on this compound sensitivity.

Visualizations

Signaling Pathways and Workflows

Conclusion

This compound is a highly effective fungicide that targets a fundamental cellular process – microtubule assembly. Its mechanism of action, involving covalent binding to the benzimidazole site on β-tubulin, provides a strong basis for its potent activity. Understanding the molecular details of this interaction, including the key amino acid residues involved in binding and resistance, is crucial for the development of new and improved fungicides and for managing the emergence of resistance in the field. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers to further investigate the intricate mechanism of this compound and other tubulin-targeting compounds.

References

- 1. Molecular Insights into the Covalent Binding of this compound to the β-Tubulin of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. abscience.com.tw [abscience.com.tw]

- 5. frontiersin.org [frontiersin.org]

- 6. Covalent modification of Cys-239 in β-tubulin by small molecules as a strategy to promote tubulin heterodimer degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M233I Mutation in the β-Tubulin of Botrytis cinerea Confers Resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M233I Mutation in the β-Tubulin of Botrytis cinerea Confers Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Zoxamide: A Technical Overview of its Chemical Properties and Structure

Zoxamide is a potent fungicide belonging to the benzamide (B126) class, recognized for its efficacy against Oomycete fungi, the causal agents of diseases like late blight in potatoes and downy mildew in grapevines.[1][2] This technical guide provides an in-depth analysis of the chemical properties, structure, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as (RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide.[1] It exists as a racemic mixture, containing equal proportions of two enantiomers due to a chiral center in its molecular structure.[3] The (S)-enantiomer is noted to be the active form.[4][5] this compound presents as a white, odorless powder with a licorice-like odor reported in some instances.[6]

A comprehensive summary of its physicochemical properties is presented in the table below, offering a comparative overview of key quantitative data.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide | [6] |

| CAS Number | 156052-68-5 | [6][7] |

| Molecular Formula | C₁₄H₁₆Cl₃NO₂ | [6][8] |

| Molecular Weight | 336.64 g/mol | [7][8][9] |

| Melting Point | 158-160 °C (also reported as 159.5-160.5 °C) | [6][7][9] |

| Water Solubility | 0.681 mg/L (at 20 °C) | [6][7] |

| Solubility in Organic Solvents | Soluble in acetone | [9][10] |

| Log P (Octanol/Water Partition Coefficient) | 3.76 (at 20 °C) | [6][7][9] |

| Vapor Pressure | <1 x 10⁻⁷ torr (<1.3 x 10⁻⁵ Pa) at 20-25 °C | [7][9][11] |

| Density | 1.38 g/cm³ | [6][11] |

Chemical Structure and Functional Groups

The molecular structure of this compound is characterized by several key functional groups that contribute to its fungicidal activity. It is a member of the benzamide class of compounds, featuring a formal condensation of the carboxy group of 3,5-dichloro-4-methylbenzoic acid with the amino group of 3-amino-1-chloro-3-methylpentan-2-one.[2][6]

The structure comprises:

-

A dichlorinated benzene (B151609) ring , which is a common feature in many pesticides.

-

An amide linkage , connecting the aromatic ring to the aliphatic side chain.

-

An alpha-chloroketone group on the aliphatic side chain, a reactive moiety that plays a crucial role in its mechanism of action.

-

A chiral center at the tertiary carbon atom bonded to the nitrogen, resulting in the (R) and (S) enantiomers.[3]

Key structural features of the this compound molecule.

Mechanism of Action: Microtubule Disruption

This compound exerts its fungicidal effect through a specific and potent mechanism of action involving the disruption of microtubule dynamics, which are essential for cell division and other vital cellular processes.[1][12]

The primary molecular target of this compound is β-tubulin , a subunit of the microtubule cytoskeleton.[4][12] this compound covalently binds to β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[4][10] This disruption of the microtubule assembly leads to a cascade of cellular effects:

-

Inhibition of Nuclear Division (Mitosis) : With a dysfunctional microtubule cytoskeleton, the mitotic spindle cannot form correctly, leading to an arrest of the cell cycle.[4][12]

-

Inhibition of Hyphal Growth and Sporangia Production : The disruption of cellular transport and division processes ultimately inhibits the growth of fungal hyphae and the production of sporangia, thereby preventing the spread of the pathogen.[10]

This mode of action is distinct from many other classes of fungicides, making this compound a valuable tool in resistance management strategies.[10]

Signaling pathway of this compound's fungicidal action.

Experimental Protocols

The synthesis and analysis of this compound involve specific and validated methodologies. Below are outlines of key experimental protocols.

Synthesis Protocol

The preparation of this compound has been documented in patents, with a key method described by E. L. Michelotti and D. H. Young.[7] The synthesis is a multi-step process that generally involves the formal condensation of the carboxy group of 3,5-dichloro-4-methylbenzamide with the amino group of 3-amino-1-chloro-3-methylpentan-2-one.[3][6] This process results in the formation of the racemic mixture of the active ingredient.[3]

Analytical Methods for Residue Determination

Several analytical methods have been developed for the determination of this compound and its metabolites in various matrices, such as crops and wine. These methods are crucial for regulatory compliance and food safety assessment.

1. Gas Chromatography (GC) Based Methods:

-

Principle: this compound is extracted from the sample matrix using an organic solvent. The extract is then cleaned up to remove interfering substances. The final determination is made by gas chromatography, often coupled with an electron capture detector (GC-ECD) for quantification or a mass selective detector (GC-MSD) for confirmation.[13]

-

Application: This method is suitable for determining residues of the parent this compound compound in crops like potatoes and grapes.[13]

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

-

Principle: This method offers high sensitivity and selectivity for the analysis of this compound and its more polar acid metabolites. A miniaturized extraction procedure can be employed, followed by cleanup using materials like graphitized carbon black. The separation is achieved using UPLC, and detection and quantification are performed using a tandem mass spectrometer.[14]

-

Method Validation: For ginseng root, this method was validated with a limit of quantitation (LOQ) of 0.02 ppm for this compound and 0.2 ppm for its acid metabolites, 3,5-dichloro-4-hydroxymethyl benzoic acid (DCHB) and 3,5-dichloro-1,4-benzenedicarboxylic acid (DCBC).[14] The analysis of this compound is typically done in the positive electrospray ionization (ESI+) mode, while its acid metabolites are analyzed in the negative mode (ESI-).[14]

UPLC-MS/MS workflow for this compound residue analysis.

Conclusion

This compound's unique chemical structure and specific mode of action make it an effective and important fungicide for controlling Oomycete pathogens. Its covalent binding to β-tubulin provides a targeted approach to inhibiting fungal cell division, while its physicochemical properties are well-suited for agricultural applications. The availability of robust analytical methods ensures that its use can be monitored effectively to meet regulatory standards. This technical guide provides a foundational understanding for scientists and researchers working with or developing compounds related to this compound.

References

- 1. apps.who.int [apps.who.int]

- 2. This compound | 156052-68-5 [chemicalbook.com]

- 3. This compound (Ref: RH 7281) [sitem.herts.ac.uk]

- 4. Mode of Action of this compound (RH-7281), a New Oomycete Fungicide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. 3,5-dichloro-N-[(3S)-1-chloro-3-methyl-2-oxopentan-3-yl]-4-methylbenzamide | C14H16Cl3NO2 | CID 20588092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C14H16Cl3NO2 | CID 122087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. scbt.com [scbt.com]

- 9. This compound (156052-68-5) for sale [vulcanchem.com]

- 10. adipogen.com [adipogen.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. fao.org [fao.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Zoxamide's Covalent Binding to β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoxamide is a potent benzamide (B126) fungicide that exerts its antifungal activity through the disruption of microtubule dynamics, a critical process for cell division and intracellular transport in eukaryotic organisms.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's mode of action, with a specific focus on its covalent interaction with β-tubulin. The document details the binding site, the key amino acid residues involved, and the downstream cellular consequences of this interaction. Furthermore, it presents available quantitative data on this compound's efficacy and outlines detailed experimental protocols for researchers seeking to investigate this and similar covalent inhibitor-protein interactions.

Introduction: this compound and its Role as a Microtubule Inhibitor

This compound is a widely used agricultural fungicide effective against oomycete pathogens, such as Plasmopara viticola (grapevine downy mildew) and Phytophthora infestans (late blight of potato and tomato).[2] Its mechanism of action involves the inhibition of microtubule polymerization by binding to β-tubulin, a subunit of the tubulin heterodimer that forms the building block of microtubules.[1] This disruption of microtubule function leads to a cascade of cellular events, ultimately culminating in mitotic arrest and cell death of the fungal pathogen.[3][4] A key feature of this compound's interaction with β-tubulin is its covalent nature, which contributes to its high efficacy and specific activity.[1]

The Molecular Mechanism of this compound's Covalent Binding to β-Tubulin

Binding Site and Key Amino Acid Interactions

Emerging evidence from molecular modeling studies and research on analogous benzamide compounds strongly suggests that this compound binds to the colchicine (B1669291) binding site on the β-tubulin subunit.[5][6] This pocket is a known target for a variety of microtubule-destabilizing agents.

Several key amino acid residues within and near this binding site have been identified as crucial for this compound's activity and are implicated in resistance mechanisms:

-

Cysteine 239 (Cys239): This residue is highly conserved in the β-tubulin of oomycetes and is the most likely site of covalent attachment for this compound. Studies on other benzamides have demonstrated their ability to form a covalent bond with Cys239 through a nucleophilic aromatic substitution (SNAr) reaction.[6] The mutation of this residue to serine (C239S) has been shown to confer a high level of resistance to this compound in Phytophthora sojae.[7]

-

Glutamic Acid 198 (E198): In the fungus Botrytis cinerea, mutations at this position (E198A, E198V, or E198K) have been associated with altered sensitivity to this compound.[3][8] While not the direct site of covalent attachment, this residue is in close proximity to the binding pocket and likely influences the binding affinity of this compound.

-

Methionine 233 (M233): The M233I mutation in Botrytis cinerea has also been shown to confer resistance to this compound.[8][9] This residue is part of the binding pocket, and its alteration likely sterically hinders the proper positioning of this compound for covalent bond formation.

Molecular dynamics simulations suggest that the (R)-enantiomer of this compound exhibits a more favorable interaction profile within the binding site compared to the (S)-enantiomer.[3][5]

Proposed Chemistry of Covalent Bond Formation

The covalent binding of this compound to β-tubulin is proposed to occur via a nucleophilic attack from the thiol group of a cysteine residue, most likely Cys239, on an electrophilic site within the this compound molecule. While the exact reactive group on this compound has not been definitively elucidated in the reviewed literature, a plausible mechanism involves the dichlorinated phenyl ring, which can be susceptible to nucleophilic aromatic substitution.

Quantitative Data on this compound-Tubulin Interaction

The following tables summarize the available quantitative data regarding the efficacy of this compound and the impact of β-tubulin mutations on its activity.

Table 1: Efficacy of this compound against Fungal Pathogens

| Fungal Species | Parameter | Value | Reference(s) |

| Phytophthora sojae | Mean EC50 | 0.048 µg/mL | [7] |

| Botrytis cinerea | Mean EC50 | 0.76 µg/mL | [8][9] |

Table 2: this compound Resistance Conferred by β-Tubulin Mutations in Botrytis cinerea

| Mutation | Phenotype | Resistance Factor (RF) | Reference(s) |

| M233I | ZoxRCarS | 13.28 - 20.43 | [8][9] |

Note: ZoxRCarS indicates resistance to this compound and sensitivity to carbendazim.

Table 3: Binding Affinity and Kinetic Constants (Representative Data for Microtubule Inhibitors)

| Compound | Target | Parameter | Value | Reference(s) |

| Colchicine | Tubulin | Kd | 1.4 µM | N/A |

Downstream Consequences of this compound Binding

The covalent binding of this compound to β-tubulin inhibits its incorporation into growing microtubules, leading to a net depolymerization of the microtubule network. This has several critical downstream effects on the fungal cell:

-

Disruption of the Mitotic Spindle: Microtubules are the primary component of the mitotic spindle, which is essential for chromosome segregation during cell division. This compound-induced microtubule depolymerization prevents the formation of a functional mitotic spindle.

-

Activation of the Spindle Assembly Checkpoint (SAC): The failure of chromosomes to properly attach to the mitotic spindle activates the SAC, a crucial cell cycle checkpoint. This leads to a prolonged arrest in metaphase.

-

Induction of Apoptosis: Sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is characterized by the activation of caspases and other apoptotic markers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and β-tubulin.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of this compound on the polymerization of purified tubulin in real-time.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

This compound stock solution (in DMSO)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Fluorescent reporter dye (e.g., DAPI)

-

96-well, black, flat-bottom microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2-5 mg/mL. Keep on ice and use within one hour.

-

Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

-

Prepare serial dilutions of the this compound stock solution in General Tubulin Buffer to achieve the desired final concentrations.

-

-

Reaction Setup (on ice):

-

In a pre-chilled 96-well plate, prepare the reaction mixture containing General Tubulin Buffer, glycerol (final concentration 10%), and DAPI (final concentration ~5-10 µM).

-

Add the desired volume of the this compound dilutions or DMSO (vehicle control) to the respective wells.

-

Add the reconstituted tubulin to each well.

-

-

Initiation of Polymerization:

-

Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Initiate the polymerization by adding the GTP working solution to each well for a final concentration of 1 mM.

-

-

Data Acquisition:

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every 60 seconds for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each this compound concentration.

-

Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Mass Spectrometry for Identification of Covalent Adducts

This protocol outlines the general steps for identifying the covalent modification of β-tubulin by this compound.

1. Sample Preparation:

-

Incubate purified tubulin with an excess of this compound for a sufficient time to allow for covalent bond formation. Include a control sample with DMSO only.

-

Separate the tubulin from unbound this compound using SDS-PAGE.

-

Excise the β-tubulin band from the Coomassie-stained gel.

-

Perform in-gel digestion of the protein using a protease such as trypsin.

-

Extract the resulting peptides from the gel.

-

Desalt and concentrate the peptide mixture using a C18 ZipTip or similar.

2. LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

-

Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant peptide ions for fragmentation (MS/MS).

3. Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database containing the sequence of β-tubulin.

-

In the search parameters, specify a variable modification corresponding to the mass of the this compound molecule (or a fragment thereof, depending on the nature of the covalent linkage) on cysteine residues.

-

Manually inspect the MS/MS spectra of any identified this compound-modified peptides to confirm the sequence and the site of modification. The fragmentation pattern should show a mass shift on the fragment ions containing the modified cysteine residue.

Site-Directed Mutagenesis of β-Tubulin

This protocol allows for the introduction of specific mutations (e.g., C239S) into the β-tubulin gene to study their effect on this compound sensitivity.

1. Primer Design:

-

Design two complementary mutagenic oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., TGC for Cysteine to TCC for Serine).

-

The mutation should be located in the middle of the primers, with ~10-15 bases of correct sequence on either side.

-

The melting temperature (Tm) of the primers should be ≥78°C.

2. Mutagenesis PCR:

-

Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) with a plasmid containing the wild-type β-tubulin gene as the template and the designed mutagenic primers.

-

The PCR cycling conditions typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.

3. Digestion of Parental DNA:

-

Digest the parental (non-mutated) methylated DNA template with the restriction enzyme DpnI, which specifically cleaves methylated and hemimethylated DNA. The newly synthesized mutated DNA is unmethylated and will not be digested.

4. Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on an appropriate selective medium and incubate overnight.

5. Verification:

-

Isolate plasmid DNA from several resulting colonies.

-

Sequence the β-tubulin gene to confirm the presence of the desired mutation.

Conclusion

This compound's covalent binding to a key cysteine residue in the colchicine binding site of β-tubulin represents a highly effective mechanism for disrupting microtubule dynamics in fungal pathogens. This in-depth guide has provided a detailed overview of this interaction, from the molecular level to its cellular consequences. The provided quantitative data, while highlighting the need for further research to determine specific kinetic constants, offers a solid foundation for comparative studies. The detailed experimental protocols serve as a valuable resource for researchers aiming to further unravel the intricacies of this compound's mode of action or to discover and characterize new covalent inhibitors targeting tubulin. A deeper understanding of this covalent interaction will undoubtedly aid in the development of novel, more effective antifungal agents and in managing the emergence of resistance.

References

- 1. Mode of Action of this compound (RH-7281), a New Oomycete Fungicide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. apps.who.int [apps.who.int]

- 3. Molecular Insights into the Covalent Binding of this compound to the β-Tubulin of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. M233I Mutation in the β-Tubulin of Botrytis cinerea Confers Resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Zoxamide's Oomycete Onslaught: A Technical Deep-Dive into its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Zoxamide, a benzamide (B126) fungicide, has emerged as a potent weapon in the control of devastating plant diseases caused by oomycetes. Its unique mode of action, targeting the very structural framework of these pathogens, has made it a valuable tool for disease management. This technical guide provides an in-depth exploration of the biological activity spectrum of this compound against oomycetes, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Mechanism of Action: Unraveling the Cytoskeleton

This compound's fungicidal activity stems from its specific interaction with β-tubulin, a critical protein component of microtubules.[1] This binding disrupts the normal dynamics of microtubule assembly and disassembly, leading to a cascade of detrimental effects within the oomycete cell.

The primary consequence of this compound's action is the inhibition of tubulin polymerization, which effectively halts the formation of the microtubule cytoskeleton.[1] This disruption leads to an arrest of nuclear division (mitosis), a fundamental process for cell proliferation and growth.[1] Studies have shown that this compound covalently binds to β-tubulin, ensuring a lasting disruption of its function.[1] This targeted action against the cytoskeleton ultimately results in the inhibition of mycelial growth and the prevention of spore production and germination.

dot```dot graph Zoxamide_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; betaTubulin [label="β-Tubulin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubule [label="Microtubule Polymerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cytoskeleton [label="Microtubule Cytoskeleton Disruption", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitosis [label="Mitotic Arrest\n(Inhibition of Nuclear Division)", fillcolor="#F1F3F4", fontcolor="#202124"]; Growth [label="Inhibition of Mycelial Growth\n& Spore Germination", fillcolor="#F1F3F4", fontcolor="#202124"];

This compound -> betaTubulin [label="Covalent Binding"]; betaTubulin -> Microtubule [label="Inhibition"]; Microtubule -> Cytoskeleton; Cytoskeleton -> Mitosis; Mitosis -> Growth; }

Caption: Workflow for mycelial growth inhibition assay.

Materials:

-

Sterile Petri dishes (9 cm diameter)

-

Appropriate agar (B569324) medium for the target oomycete (e.g., V8 juice agar, rye agar)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Actively growing culture of the target oomycete

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Medium Preparation: Prepare the agar medium according to the standard recipe. Autoclave and cool to approximately 45-50°C.

-

This compound Amendment: Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

-

Pouring Plates: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

-

Inoculation: From the margin of an actively growing oomycete culture, take a mycelial plug using a sterile cork borer or cut a small agar block with a scalpel.

-

Placement: Place the mycelial plug, mycelium-side down, in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific oomycete in the dark.

-

Data Collection: Measure the diameter of the growing colony at regular intervals until the colony on the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage inhibition of mycelial growth for each this compound concentration compared to the control. Determine the EC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.

Zoospore Germination Assay

This protocol assesses the impact of this compound on the germination of oomycete zoospores.

dot

Caption: Workflow for zoospore germination assay.

Materials:

-

Actively sporulating culture of the target oomycete

-

Sterile distilled water

-

This compound stock solution

-

Microscope slides or multi-well plates

-

Humid chamber

-

Microscope

Procedure:

-

Zoospore Production: Induce the release of zoospores from sporangia by placing an actively sporulating culture in cold, sterile distilled water and incubating at a low temperature (e.g., 4°C) for a specific period.

-

Zoospore Suspension: Collect the zoospore suspension and adjust the concentration to a desired level (e.g., 1 x 10^5 zoospores/mL).

-

Treatment: Prepare a series of this compound dilutions in sterile distilled water. Mix equal volumes of the zoospore suspension and the this compound solutions in microfuge tubes or wells of a microtiter plate.

-

Incubation: Incubate the mixture on microscope slides in a humid chamber or in the multi-well plates at room temperature for a period sufficient for germination in the control (typically a few hours).

-

Observation: Using a microscope, observe a random sample of at least 100 zoospores for each treatment and the control. A zoospore is considered germinated if the germ tube is at least half the length of the zoospore.

-

Analysis: Calculate the percentage of germination for each concentration and the control. Determine the percentage inhibition of germination and calculate the EC50 value.

Immunofluorescence Microscopy of Microtubules

This protocol allows for the visualization of the microtubule cytoskeleton in oomycete cells and the effects of this compound treatment.

Materials:

-

Oomycete culture (e.g., germinated zoospores or young mycelia)

-

Fixative solution (e.g., paraformaldehyde in a microtubule-stabilizing buffer)

-

Cell wall digesting enzymes (e.g., cellulase, driselase)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., Bovine Serum Albumin in PBS)

-

Primary antibody (e.g., monoclonal anti-β-tubulin antibody)

-

Secondary antibody (e.g., fluorescently labeled anti-mouse IgG)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation and Fixation: Grow oomycete cells on coverslips. Treat with this compound or a solvent control for the desired time. Fix the cells with a suitable fixative to preserve the cellular structures.

-

Cell Wall Digestion: Gently digest the cell wall using a mixture of enzymes to allow antibody penetration. The duration of this step is critical and needs to be optimized for the specific oomycete.

-

Permeabilization: Permeabilize the cell membrane with a detergent to facilitate the entry of antibodies.

-

Blocking: Block non-specific antibody binding sites with a blocking solution.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody that specifically binds to β-tubulin.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Mounting and Visualization: Mount the coverslips with an antifade medium and observe the microtubule cytoskeleton using a fluorescence microscope. Compare the microtubule organization in this compound-treated cells with that of the control cells.

Cellular Consequences of Microtubule Disruption

The disruption of the microtubule cytoskeleton by this compound triggers a series of downstream cellular events that ultimately lead to cell death. Proteomic analyses have revealed that in response to this compound treatment, oomycetes may upregulate proteins involved in detoxification and stress response. However, the primary and most critical consequence is the failure of mitosis, which prevents the proliferation of the pathogen. The disorganized microtubule network also impairs intracellular transport and the maintenance of cell shape, further contributing to the fungicidal effect.

dot

References

Physical and chemical properties of Zoxamide technical grade

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Zoxamide technical grade. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in clear, structured tables, and detailed methodologies for key analytical experiments are provided.

Core Physical and Chemical Properties

This compound is a benzamide (B126) fungicide with the chemical name (RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide.[1] It is a white, odorless powder with a licorice-like odor reported in some instances.[2][3] The technical grade active substance has a minimum purity of 950 g/kg, with a nominal purity of 97-98%.[4]

Table 1: General and Physical Properties of this compound

| Property | Value |

| Common Name | This compound |

| Chemical Name (IUPAC) | (RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-p-toluamide |

| CAS Number | 156052-68-5 |

| Molecular Formula | C₁₄H₁₆Cl₃NO₂[2] |

| Molecular Weight | 336.64 g/mol |

| Appearance | White solid/lumpy powder[2][4] |

| Odor | Odorless to licorice-like[2][3] |

| Melting Point | 158-160.5 °C[2][4] |

| Density | 1.38 g/cm³ at 20 °C[2][3] |

| Vapor Pressure | 9.75 x 10⁻⁸ mm Hg at 25°C to <1.3 x 10⁻⁵ Pa at 20°C[4][5] |

| pKa | Not determinable due to low water solubility[4] |

Table 2: Solubility and Partition Coefficients of this compound

| Property | Value |

| Solubility in Water | 0.681 mg/L at 20 °C[2][4] |

| Solubility in Organic Solvents (at 20 °C) | |

| Acetone | 55.7 g/L[4] |

| Ethyl Acetate | 20.0 g/L[4] |

| 1,2-Dichloroethane | 12.5 g/L[4] |

| n-Octanol | 6.49 g/L[4] |

| Xylene | 1.56 g/L[4] |

| n-Heptane | 0.038 g/L[4] |

| Octanol/Water Partition Coefficient (log Kow) | 3.76 at 20 °C[2][3][5] |

Experimental Protocols

Detailed methodologies for the determination of key properties and the purity of this compound are outlined below. These protocols are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)

A fully validated HPLC method is utilized for the determination of the active substance in this compound technical grade and its formulations.[6]

-

Instrumentation : A standard HPLC system equipped with a UV detector is employed.

-

Column : A C18 reverse-phase column (e.g., ThermoHypersil-Keystone, 250 mm x 4.6 mm, 5 µm particle size) is suitable for separation.

-

Mobile Phase : An isocratic mobile phase consisting of a mixture of methanol (B129727) and water, typically in a ratio of 82:18 (v/v), is used.[7] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[5]

-

Flow Rate : A constant flow rate of 1.0 mL/min is maintained.[7]

-

Detection : UV detection is performed at a wavelength of 254 nm.[7]

-

Injection Volume : A 50 µL injection volume is used for both standard and sample solutions.[7]

-

Procedure :

-

Standard Preparation : A stock solution of this compound is prepared by accurately weighing a known amount of this compound reference standard and dissolving it in a suitable solvent (e.g., methanol). A series of working standards are prepared by diluting the stock solution to known concentrations.

-

Sample Preparation : An accurately weighed amount of the this compound technical grade sample is dissolved in the same solvent as the standard to achieve a concentration within the calibration range.

-

Analysis : Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas of the this compound peak are recorded.

-

Calculation : The purity of the this compound in the sample is calculated by comparing the peak area of the sample to the peak areas of the standard solutions.

-

Determination of this compound Residues by Gas Chromatography (GC)

A Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS) method has been developed for the determination of this compound residues in various matrices.

-

Instrumentation : A gas chromatograph coupled with an ion-trap mass spectrometer (GC-ITMS).

-

Injection : A large volume injection technique using a carbofrit inserted into the glass liner can be employed.

-

Sample Extraction : Samples are extracted with hexane (B92381) and can be analyzed without a cleanup step.[6]

-

Analysis Mode : Analyses can be carried out in both electron ionization (EI) and chemical ionization (CI) modes.[6]

-

Quantification : The limit of detection (LOD) and limit of quantification (LOQ) have been reported to be 0.01 mg/kg and 0.05 mg/kg, respectively, in both EI and CI modes.[6]

Mode of Action: Disruption of Microtubule Cytoskeleton

This compound's fungicidal activity stems from its ability to disrupt the microtubule cytoskeleton in Oomycete fungi.[6][8] It specifically binds to β-tubulin, a subunit of microtubules, leading to the inhibition of tubulin polymerization.[8][9] This disruption of microtubule dynamics ultimately arrests nuclear division (mitosis) and inhibits cell division, leading to the death of the fungal pathogen.[6][8]

References

- 1. apps.who.int [apps.who.int]

- 2. ec.europa.eu [ec.europa.eu]

- 3. This compound | C14H16Cl3NO2 | CID 122087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epe.lac-bac.gc.ca [epe.lac-bac.gc.ca]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Gas chromatographic ion trap mass spectrometry determination of this compound residues in grape, grape processing, and in the fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Zoxamide: A Deep Dive into its Mode of Action and Inhibition of Fungal Cell Division

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zoxamide is a benzamide (B126) fungicide with potent and specific activity against oomycetes, a class of destructive plant pathogens. Its unique mode of action, targeting the fungal cytoskeleton, has made it a valuable tool in disease management strategies. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's fungicidal activity, with a particular focus on its interaction with β-tubulin and the subsequent disruption of microtubule dynamics and cell division. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and processes involved, serving as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

First commercialized in 2001, this compound has become a significant tool for controlling diseases caused by oomycetes, such as late blight in potatoes and downy mildew in vines.[1] It belongs to the benzamide class of fungicides and is distinguished by its specific efficacy against this group of pathogens.[1] The primary mode of action of this compound is the disruption of the microtubule cytoskeleton, which plays a crucial role in various cellular processes, including mitosis and maintenance of cell structure.[2] This disruption ultimately leads to the arrest of nuclear division and subsequent cell death.[2] This guide will delve into the specifics of this mechanism, from the molecular target to the cellular consequences.

Molecular Mode of Action: Targeting β-Tubulin

The fungicidal activity of this compound stems from its direct interaction with β-tubulin, a key protein component of microtubules.[2] This interaction is highly specific and leads to the inhibition of tubulin polymerization, the process by which tubulin dimers assemble to form microtubules.[1]

Covalent Binding to β-Tubulin

Studies utilizing radiolabeled this compound have demonstrated that it binds covalently to the β-tubulin subunit.[2] This covalent modification is a critical aspect of its mechanism, leading to an irreversible inhibition of tubulin function. The binding is highly specific, as demonstrated by experiments with the tritiated active enantiomer of this compound, ³H-(S)-RH-7281, which showed highly specific covalent binding to β-tubulin in Phytophthora capsici and isolated bovine tubulin.[2]

Inhibition of Tubulin Polymerization

By binding to β-tubulin, this compound effectively prevents the polymerization of tubulin dimers into microtubules. In vitro assays using isolated bovine tubulin have shown that this compound inhibits the assembly of tubulin into microtubules in a dose-dependent manner.[1] This inhibition of polymerization is the direct cause of the disruption of the microtubule cytoskeleton observed in this compound-treated fungal cells.

The following diagram illustrates the proposed signaling pathway of this compound's action on β-tubulin.

Inhibition of Cell Division

The disruption of microtubule polymerization and dynamics has profound consequences for fungal cell division, particularly during mitosis. Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.

Mitotic Arrest

By inhibiting the formation of functional microtubules, this compound prevents the assembly of a proper mitotic spindle. This leads to an arrest of the cell cycle in mitosis, specifically at the metaphase stage.[1] Fungal cells treated with this compound are unable to complete nuclear division, resulting in an accumulation of cells with a single nucleus.[2] This contrasts with untreated cells, which undergo multiple rounds of nuclear division as they grow.[2]

Disruption of the Microtubule Cytoskeleton

Immunofluorescence microscopy of this compound-treated fungal cells reveals a complete disorganization of the microtubule cytoskeleton. Instead of the well-defined network of microtubule filaments seen in healthy cells, treated cells exhibit diffuse, non-functional tubulin aggregates.[2] This loss of cytoskeletal integrity affects not only cell division but also other essential cellular processes such as cell polarity and intracellular transport.

The following diagram illustrates the workflow for observing the effect of this compound on the fungal microtubule cytoskeleton.

References

Toxicological Profile of Zoxamide in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoxamide, a benzamide (B126) fungicide, is characterized by its targeted action against oomycetes through the disruption of microtubule formation. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian systems. It synthesizes data from a range of acute, subchronic, and chronic toxicity studies, as well as specialized investigations into its genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. The primary mechanism of action involves the covalent binding to β-tubulin, leading to an inhibition of microtubule polymerization. In mammalian systems, this compound exhibits low acute toxicity. The primary target organ identified in repeat-dose studies is the liver, with observed effects including increased liver weight and histopathological changes at high doses. This compound is not considered to be carcinogenic, genotoxic in vivo, or a reproductive or developmental toxicant at doses relevant to human exposure. This guide presents quantitative data in structured tables, details the experimental protocols of key studies, and provides visualizations of the mechanism of action and experimental workflows to offer a thorough resource for researchers and professionals in toxicology and drug development.

Introduction

This compound, with the chemical name (RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide, is a fungicide effective against pathogens like Plasmopara viticola and Phytophthora infestans.[1] Its fungicidal activity stems from its ability to inhibit mitosis and cell division by disrupting microtubule assembly.[2] This is achieved through a highly specific, covalent binding to the β-subunit of tubulin.[3] Given its use in agriculture, a thorough understanding of its toxicological profile in mammalian systems is crucial for assessing human health risks. This guide provides an in-depth review of the available toxicological data for this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration in rats, this compound is moderately absorbed, with peak plasma concentrations observed around 8 hours after dosing.[1] The compound is extensively distributed, with the highest concentrations found in the liver.[1] this compound undergoes extensive metabolism, primarily through hydrolysis, dehalogenation, oxidation, and conjugation.[1][4] Excretion is relatively rapid, with over 85% of the administered dose eliminated within 48 hours, primarily via the feces (approximately 50-80%) and to a lesser extent in the urine (approximately 10-20%).[1] There is a low potential for accumulation in tissues.[1]

Acute Toxicity

This compound exhibits low acute toxicity in mammalian systems. The acute oral LD50 in rats is greater than 5000 mg/kg body weight, and the acute dermal LD50 is greater than 2000 mg/kg body weight.[1] The acute inhalation LC50 in rats is greater than 5.3 mg/L.[1] It is not a skin irritant in rabbits but is considered a slight, transient eye irritant.[1] this compound has been shown to be a skin sensitizer (B1316253) in guinea pig studies (Buehler and Magnusson & Kligman tests).[1][4]

Table 1: Acute Toxicity of this compound

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | > 5000 mg/kg bw | [1][4] |

| Rat | Dermal | LD50 | > 2000 mg/kg bw | [1] |

| Rat | Inhalation | LC50 (4h) | > 5.3 mg/L | [1][4] |

| Rabbit | Dermal | Irritation | Not an irritant | [1] |

| Rabbit | Eye | Irritation | Slight transient irritant | [1] |

| Guinea Pig | Dermal | Sensitization | Sensitizer | [1][4] |

Subchronic and Chronic Toxicity & Carcinogenicity

Repeated dose studies have identified the liver as the primary target organ of this compound toxicity in mammals.[5][6][7][8]

In a 1-year study in dogs, the No-Observed-Adverse-Effect-Level (NOAEL) was established at 1500 ppm (equivalent to 48 mg/kg bw/day), based on reduced body-weight gain in females at higher doses.[1] In long-term studies, this compound did not produce any evidence of significant systemic toxicity at doses up to 20,000 ppm in rats.[1]

Carcinogenicity bioassays in both rats and mice have been conducted, and this compound has been classified as "not likely to be carcinogenic in humans" as there was no evidence of treatment-related tumor induction.[5][6]

Table 2: Subchronic and Chronic Toxicity & Carcinogenicity of this compound

| Species | Study Duration | Route | NOAEL | LOAEL | Key Findings | Reference |

| Dog | 1-Year | Oral (dietary) | 1500 ppm (48 mg/kg bw/day) | 7500 ppm (255 mg/kg bw/day) | Reduced body-weight gain in females. | [1] |

| Rat | 2-Year | Oral (dietary) | 20,000 ppm (1058 mg/kg bw/day) | - | No evidence of significant systemic toxicity or carcinogenicity. | [1] |

| Mouse | 18-Month | Oral (dietary) | 7000 ppm (1021 mg/kg bw/day) | - | No evidence of carcinogenicity. | [1] |

Genotoxicity

This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. While an in vitro study in Chinese hamster ovary (CHO) cells showed evidence of aneuploidy (changes in chromosome number) at concentrations that also inhibited cell growth, this effect was not observed in in vivo studies.[4] this compound was not genotoxic in an Ames test (reverse mutation in bacteria), a gene mutation assay in mammalian cells, or an in vivo micronucleus assay in mice.[1] An in vivo cytogenetic assay in rats with kinetochore staining confirmed no clastogenic (chromosome breaking) or aneugenic potential.[4] Overall, this compound is not considered to be genotoxic in vivo.[1]

Table 3: Genotoxicity of this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Reverse Mutation | S. typhimurium | With & Without | Negative | [1] |

| Gene Mutation | Mammalian Cells | With & Without | Negative | [1] |

| Chromosome Aberration | CHO Cells | With & Without | Positive (Aneuploidy) | [4] |

| Micronucleus Test | Mouse (in vivo) | N/A | Negative | [1] |

| Cytogenetic Assay with Kinetochore Staining | Rat (in vivo) | N/A | Negative | [4] |

Reproductive and Developmental Toxicity

This compound has been assessed for its potential to cause reproductive and developmental toxicity. In a two-generation reproductive toxicity study in rats, the NOAEL for parental toxicity, fertility, and pup development was 20,000 ppm (equivalent to 1474 mg/kg bw/day), the highest dose tested.[1]

Developmental toxicity studies in both rats and rabbits showed no evidence of maternal or developmental toxicity up to the limit dose of 1000 mg/kg bw/day.[1][9] this compound was not found to be teratogenic in either species.[1] There is no evidence to suggest that this compound causes increased susceptibility in fetuses or young animals.[5][6]

Table 4: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | Route | NOAEL (Maternal) | NOAEL (Developmental/Offspring) | Key Findings | Reference |

| Rat | Two-Generation Reproduction | Oral (dietary) | 20,000 ppm (1474 mg/kg bw/day) | 20,000 ppm (1474 mg/kg bw/day) | No adverse effects on reproduction or offspring development. | [1] |

| Rat | Developmental Toxicity | Oral (gavage) | 1000 mg/kg bw/day | 1000 mg/kg bw/day | No maternal or developmental toxicity; not teratogenic. | [1][9] |

| Rabbit | Developmental Toxicity | Oral (gavage) | 1000 mg/kg bw/day | 1000 mg/kg bw/day | No maternal or developmental toxicity; not teratogenic. | [1][9] |

Neurotoxicity

Specific studies have been conducted to evaluate the neurotoxic potential of this compound. In an acute neurotoxicity study in rats, no signs of neurotoxicity were observed at doses up to 2000 mg/kg bw.[1] Similarly, in a repeated-dose neurotoxicity study in rats, the NOAEL was 1509 mg/kg bw/day.[9] Routine neurological and behavioral examinations in other repeat-dose studies have not revealed any adverse effects.[1] Therefore, this compound is not considered to be a neurotoxicant.[5][6]

Table 5: Neurotoxicity of this compound

| Species | Study Type | Route | NOAEL | Key Findings | Reference |

| Rat | Acute Neurotoxicity | Oral (gavage) | 2000 mg/kg bw | No evidence of neurotoxicity. | [1] |

| Rat | Subchronic Neurotoxicity | Oral (dietary) | 20,000 ppm (1509 mg/kg bw/day) | No evidence of neurotoxicity. | [9] |

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is β-tubulin, a subunit of microtubules.[10] this compound binds covalently to a cysteine residue within the β-tubulin protein.[11] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton involved in cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape.[10][12]

In mammalian cells, disruption of microtubule dynamics can trigger a variety of cellular responses. While a specific signaling cascade for this compound has not been fully elucidated, it is known that microtubule depolymerization can lead to the activation of stress-activated protein kinase (SAPK) pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway.[13] This can ultimately lead to cell cycle arrest, typically at the G2/M phase, and in some cases, apoptosis.

References

- 1. Peer review of the pesticide risk assessment of the active substance this compound | EFSA [efsa.europa.eu]

- 2. This compound (Ref: RH 7281) [sitem.herts.ac.uk]

- 3. Assessing the toxicity of the benzamide fungicide this compound in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 6. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 7. Chronic toxicity of the anticonvulsant zonisamide in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 10. Molecular Insights into the Covalent Binding of this compound to the β-Tubulin of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.who.int [apps.who.int]

- 13. downloads.regulations.gov [downloads.regulations.gov]

Zoxamide: A Technical Guide to its Initial Studies for Oomycete Pathogen Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on Zoxamide, a benzamide (B126) fungicide, for the control of oomycete pathogens. It consolidates key data on its efficacy, details the experimental protocols used in its evaluation, and visualizes its mechanism of action and associated experimental workflows.

Executive Summary

This compound is a fungicide specifically targeting oomycetes, a group of destructive plant pathogens.[1] Developed by Rohm and Haas Company and commercialized in the early 2000s, it has shown significant activity against economically important pathogens such as Phytophthora infestans (late blight of potato), Plasmopara viticola (downy mildew of grapevine), and various Phytophthora and Pythium species.[1][2] Its primary mode of action is the disruption of microtubule dynamics by binding to β-tubulin, which leads to an arrest of mitosis and subsequent inhibition of pathogen growth.[1][3] This guide summarizes the foundational research that established this compound's efficacy and mechanism of action.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound against various oomycete pathogens as reported in initial studies. The values, primarily EC₅₀ (Effective Concentration to inhibit 50% of growth), demonstrate its potent activity.

Table 1: In Vitro Efficacy of this compound against Phytophthora species

| Pathogen Species | Efficacy Metric | Mean Value (µg/mL) | Range of Values (µg/mL) | Reference(s) |

| Phytophthora infestans | EC₅₀ | <0.1 | 0.002 - 0.08 | [4] |

| Phytophthora capsici | Resistance Factor | ≤2.2 | Not Applicable | [5] |

| Phytophthora sojae | EC₅₀ | 0.048 | Not specified | [3] |

Table 2: In Vitro Efficacy of this compound against Plasmopara viticola

| Efficacy Metric | Value (mg/L) | Condition | Reference(s) |

| EC₅₀ | < 0.2 | Sensitive Populations | [6][7] |

| EC₉₅ | < 10 | Sensitive Populations | [6][7] |

| MIC | < 10 | Sensitive Populations | [6][7] |

| EC₅₀ | > 25 | Resistant Phenotypes | [8] |

| MIC | > 100 | Resistant Phenotypes | [8] |

Mechanism of Action: Inhibition of Microtubule Assembly

This compound's fungicidal activity stems from its specific interaction with the microtubule cytoskeleton of oomycetes. It covalently binds to the β-tubulin subunit, a key component of microtubules.[3] This binding event disrupts the normal process of tubulin polymerization, which is essential for the formation and function of microtubules. The consequence is a failure in nuclear division (mitosis), leading to the arrest of the pathogen's cell cycle and ultimately, cell death.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Laboratory studies to assess the risk of development of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of selection pressure in shaping this compound resistance in Plasmopara viticola populations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of selection pressure in shaping this compound resistance in Plasmopara viticola populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Zoxamide's Disruption of the Fungal Microtubule Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract